molecular formula C11H10ClKN2O4 B12315572 Potassium 3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoate

Potassium 3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoate

Cat. No.: B12315572
M. Wt: 308.76 g/mol
InChI Key: KSYTWRCMQHNGDA-UHFFFAOYSA-M
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Description

Potassium 3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoate is a chemical compound with the molecular formula C11H10ClKN2O4. It is known for its unique structure, which includes a carbamoyl group, a chlorophenyl group, and a formamido group.

Properties

Molecular Formula

C11H10ClKN2O4

Molecular Weight

308.76 g/mol

IUPAC Name

potassium;4-amino-2-[(4-chlorobenzoyl)amino]-4-oxobutanoate

InChI

InChI=1S/C11H11ClN2O4.K/c12-7-3-1-6(2-4-7)10(16)14-8(11(17)18)5-9(13)15;/h1-4,8H,5H2,(H2,13,15)(H,14,16)(H,17,18);/q;+1/p-1

InChI Key

KSYTWRCMQHNGDA-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CC(=O)N)C(=O)[O-])Cl.[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoate typically involves the reaction of 3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the purity and yield of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH. The product is then purified using techniques such as recrystallization and filtration to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Potassium 3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

Potassium 3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Potassium 3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Potassium 3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoate include:

Uniqueness

What sets this compound apart from similar compounds is its specific chlorophenyl group, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Potassium 3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoate is a synthetic compound with potential therapeutic applications, particularly in the fields of biochemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, interaction with biological macromolecules, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound is characterized by the presence of a potassium ion, a carbamoyl group, and a chlorophenyl formamido moiety. Its unique structure allows it to participate in various chemical reactions, such as nucleophilic substitutions and hydrolysis, which can influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within biological systems. Initial studies suggest that it may:

  • Bind to Enzymes : The compound could inhibit or activate enzyme functions, thereby modulating metabolic pathways.
  • Interact with Receptors : It may affect signal transduction pathways by binding to cellular receptors.
  • Influence Cellular Processes : This includes effects on cell proliferation, apoptosis, or differentiation.

Interaction Studies

Recent research has focused on understanding how this compound interacts with biological macromolecules. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are being employed to quantify these interactions. Preliminary findings indicate that the compound may exhibit affinity towards certain target proteins, which could lead to downstream biological effects.

Comparative Biological Activity

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features and activities of several related compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Potassium PropionateSimple carboxylateFood preservativeCommonly used in food industry
2-ChlorobenzamideChlorinated amideAnti-inflammatory potentialSimpler structure
CarbamazepineAnticonvulsantNeurological effectsEstablished therapeutic use
PhenylbutazoneAnti-inflammatoryPain reliefKnown for severe side effects
This compound Potassium salt with carbamoyl and formamido groupsPotential anti-cancer and anti-inflammatory effectsUnique combination of functional groups

This comparison highlights the distinctiveness of this compound in terms of its structural features and potential biological activities that may not be observed in other compounds.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Anti-Cancer Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by modulating specific signaling pathways associated with cell survival.
  • Anti-Inflammatory Effects : Research indicates that it may reduce inflammatory markers in cellular models, suggesting its potential utility in treating inflammatory diseases.
  • Enzyme Inhibition : Studies have demonstrated that this compound can inhibit certain enzymes involved in metabolic processes, which may lead to altered drug metabolism profiles.

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